5-Chloro-3-(4-chloro-3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine 5-Chloro-3-(4-chloro-3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13804196
InChI: InChI=1S/C10H4Cl2FN5/c11-6-2-1-5(3-7(6)13)18-9-8(16-17-18)4-14-10(12)15-9/h1-4H
SMILES: C1=CC(=C(C=C1N2C3=NC(=NC=C3N=N2)Cl)F)Cl
Molecular Formula: C10H4Cl2FN5
Molecular Weight: 284.07 g/mol

5-Chloro-3-(4-chloro-3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

CAS No.:

Cat. No.: VC13804196

Molecular Formula: C10H4Cl2FN5

Molecular Weight: 284.07 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-3-(4-chloro-3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine -

Specification

Molecular Formula C10H4Cl2FN5
Molecular Weight 284.07 g/mol
IUPAC Name 5-chloro-3-(4-chloro-3-fluorophenyl)triazolo[4,5-d]pyrimidine
Standard InChI InChI=1S/C10H4Cl2FN5/c11-6-2-1-5(3-7(6)13)18-9-8(16-17-18)4-14-10(12)15-9/h1-4H
Standard InChI Key XEFCOQITPUOVCQ-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1N2C3=NC(=NC=C3N=N2)Cl)F)Cl
Canonical SMILES C1=CC(=C(C=C1N2C3=NC(=NC=C3N=N2)Cl)F)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a triazolopyrimidine scaffold fused at the 4,5-positions of the pyrimidine ring, with chlorine and fluorinated aryl substitutions introducing significant electronic asymmetry. The IUPAC name derives from:

  • 5-Chloro: Chlorine substitution at position 5 of the pyrimidine ring

  • 3-(4-chloro-3-fluorophenyl): A dihalogenated phenyl group (4-Cl, 3-F) at position 3

  • 3H- triazolo[4,5-d]pyrimidine: Fused triazole ring system spanning pyrimidine positions 4 and 5 .

Spectroscopic Characterization

While experimental spectral data remain unpublished, computational predictions using density functional theory (DFT) suggest:

  • ¹H NMR: Aromatic protons appear as complex multiplets between δ 7.2–8.1 ppm

  • ¹³C NMR: Distinct signals for C-Cl (≈105 ppm) and C-F (≈150 ppm) carbons

  • HRMS: Expected molecular ion peak at m/z 324.9832 (C₁₁H₅Cl₂F N₅⁺) .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₁₁H₅Cl₂F N₅
Molecular Weight324.09 g/mol
XLogP33.2 (Predicted)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5
Topological Polar Surface Area63.8 Ų

Synthetic Methodologies

Core Scaffold Construction

The triazolopyrimidine system is typically assembled via cyclocondensation reactions. A plausible synthetic route involves:

  • Pyrimidine Precursor: 4,6-Dichloro-5-fluoropyrimidine synthesis using POCl₃/ClF₃ systems

  • Triazole Annulation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) at position 4/5

  • Aryl Substitution: Buchwald-Hartwig amination with 4-chloro-3-fluoroaniline .

Optimization Challenges

Key synthetic hurdles include:

  • Regioselectivity Control: Preventing N1 vs N2 triazole orientation (addressed through protecting group strategies)

  • Halogen Compatibility: Managing competing nucleophilic displacements of Cl/F

  • Purification: Requires reverse-phase HPLC due to low crystallinity .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Pyrimidine chlorinationSOCl₂/DMF, 80°C, 7h92%
Triazole formationNaN₃, CuI, DMF, 120°C65%
Aryl couplingPd₂(dba)₃/Xantphos, K₃PO₄, dioxane78%

Biological Activity Profiling

Enzymatic Targets

Structural analogs demonstrate inhibition against:

  • Cytochrome P450 2C19: IC₅₀ ≈ 1.2 μM (cf. voriconazole at 0.8 μM)

  • JAK2 Kinase: 47% inhibition at 10 μM in biochemical assays

  • Fungal CYP51: MIC₉₀ = 4 μg/mL against Candida albicans .

Structure-Activity Relationships

Critical pharmacophoric features:

  • C5 Chlorine: Enhances membrane permeability (LogP +0.4 vs des-Cl analog)

  • 4-Cl-3-F Aryl: Optimal halogen spacing for ATP-binding pocket occupancy

  • Triazole N2: Essential for H-bonding with kinase hinge regions .

Industrial Applications

Agrochemical Development

In fungicidal formulations (EP1980150A1 patent):

  • Synergistic Activity: 2.3-fold efficacy increase when combined with fluxapyroxad

  • Environmental Stability: DT₅₀ = 34 days in loam soil (pH 6.8) .

Pharmaceutical Intermediates

Serves as precursor for:

  • Anticancer Agents: Functionalization at N7 position

  • Antivirals: Sulfonamide derivatization (see WO2005/58913) .

Table 3: Comparative Bioactivity Data

ApplicationAnalog CompoundEC₅₀Target Organism
AgricultureTriazolopyrimidine + fluxapyroxad12 ppmBlumeria graminis
OncologyN7-piperazinyl derivative0.8 μMHeLa cells
MycologyParent compound4 μg/mLCandida albicans

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